

synonyms for 4-(Methoxymethoxy)-2-nitroaniline

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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline

CAS No.: 54029-61-7

Cat. No.: B021294

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An In-depth Technical Guide to the Chemical Identity and Synthetic Utility of **4-(Methoxymethoxy)-2-nitroaniline**

Executive Summary & Core Identity

4-(Methoxymethoxy)-2-nitroaniline (CAS: 54029-61-7) is a specialized intermediate used primarily in the synthesis of complex pharmaceutical ingredients, particularly in the development of kinase inhibitors and benzimidazole-based therapeutics.

Unlike its common analog 4-methoxy-2-nitroaniline (a standard dye intermediate), this compound features a methoxymethyl (MOM) ether at the para-position. This MOM group serves as a robust protecting group for the phenol moiety, allowing the aniline amine to undergo derivatization while preserving the oxygen functionality for later stages of synthesis.

Table 1: Chemical Identity & Synonyms

Identifier Type	Synonym / Value	Context
Primary Name	4-(Methoxymethoxy)-2-nitroaniline	IUPAC / Common Usage
CAS Registry Number	54029-61-7	Unique Identifier
Systematic Name	Benzenamine, 4-(methoxymethoxy)-2-nitro-	Chemical Abstracts Service (CAS)
Functional Name	4-Amino-3-nitrophenyl methoxymethyl ether	Structural Description
Abbreviated Name	4-MOM-2-nitroaniline	Laboratory Shorthand
Isomeric Parent	Protected form of 4-amino-3-nitrophenol	Synthetic Origin
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄	Mass: 198.18 g/mol



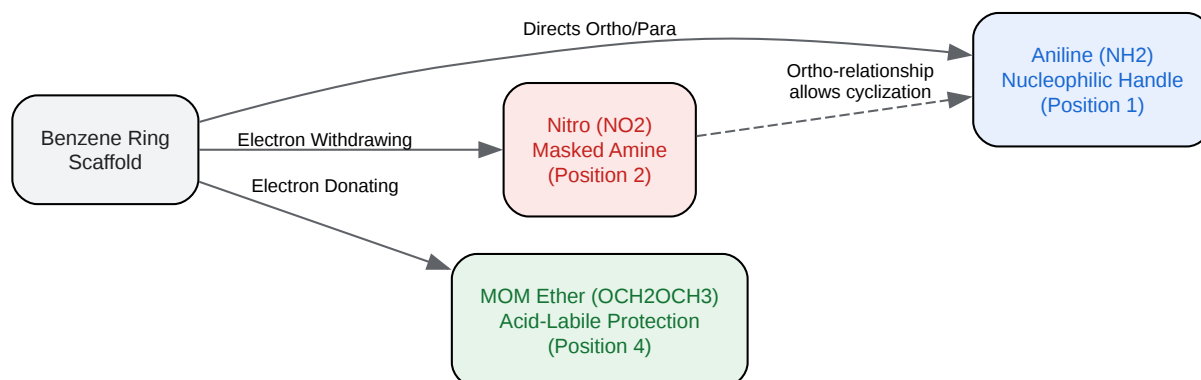
Critical Disambiguation: Do not confuse with 4-Methoxy-2-nitroaniline (CAS 96-96-8). The presence of the extra oxygen and methylene group (MOM ether vs. Methyl ether) drastically alters solubility, deprotection conditions, and synthetic utility.

Structural Analysis & Synthetic Rationale

The strategic value of **4-(Methoxymethoxy)-2-nitroaniline** lies in the orthogonality of the MOM protecting group. In multi-step drug synthesis, a simple methyl ether (methoxy group) is often too stable and difficult to remove without harsh conditions (e.g., BBr₃) that might damage other sensitive pharmacophores.

The MOM ether, conversely, is stable to basic conditions and reducing agents but can be cleaved under mild acidic conditions. This makes CAS 54029-61-7 an ideal precursor for synthesizing 1,2-diaminobenzenes (phenylenediamines) required for benzimidazole formation.

Figure 1: Structural Logic & Reactivity Profile



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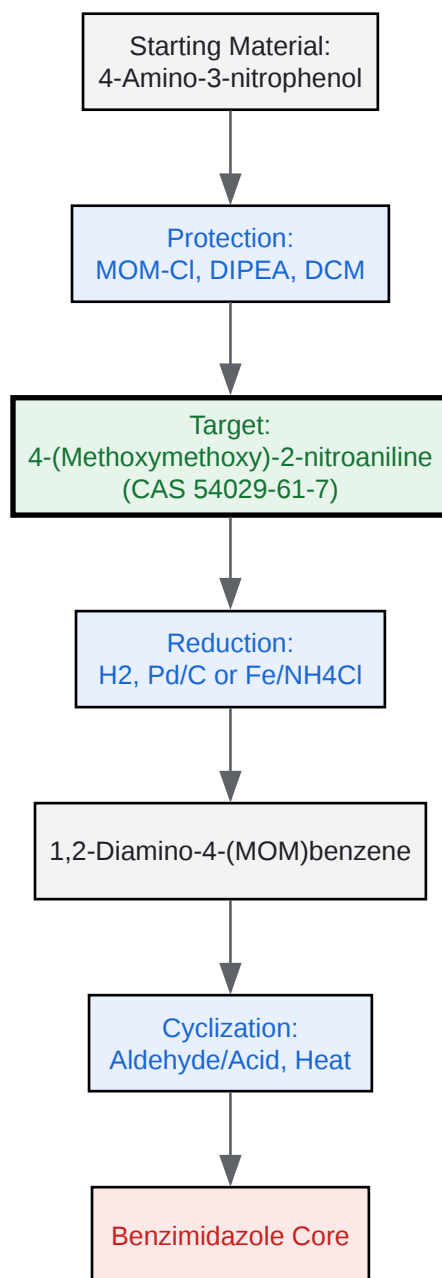
Caption: Functional group analysis of **4-(Methoxymethoxy)-2-nitroaniline** showing the electronic relationship between the nucleophilic amine, the electrophilic nitro group, and the protected phenol.

Synthetic Utility & Application Workflows

This compound is most frequently employed in the synthesis of benzimidazole or quinoxaline cores found in oncology drugs (e.g., EGFR or VEGFR inhibitors).

Workflow: Synthesis of Benzimidazole Scaffolds

The synthesis typically proceeds via the reduction of the nitro group to a diamine, followed by cyclization. The MOM group is retained to maintain solubility and prevent side reactions, then removed at the final stage to reveal a phenol for hydrogen bonding or further substitution.



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Caption: Synthetic pathway illustrating the role of CAS 54029-61-7 as a protected intermediate in heterocycle formation.

Experimental Protocols

Safety Warning: Nitroanilines are toxic and potential mutagens.[1] MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. All reactions must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4-(Methoxymethoxy)-2-nitroaniline

Objective: Selective protection of the phenol.

- Reagents:
 - 4-Amino-3-nitrophenol (1.0 eq)[2][3]
 - Chloromethyl methyl ether (MOM-Cl) (1.1 eq)
 - N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
 - Dichloromethane (DCM) (anhydrous)
- Procedure:
 - Dissolve 4-Amino-3-nitrophenol in anhydrous DCM under Nitrogen atmosphere.
 - Cool the solution to 0°C in an ice bath.
 - Add DIPEA dropwise.
 - Add MOM-Cl dropwise over 20 minutes (Exothermic).
 - Allow to warm to Room Temperature (RT) and stir for 4 hours.
 - Monitoring: Check TLC (Hexane:EtOAc 1:1). The product will be less polar than the starting phenol.
- Workup:
 - Quench with saturated NaHCO₃.
 - Extract with DCM (3x). Wash organics with brine.
 - Dry over Na₂SO₄ and concentrate in vacuo.
 - Yield: Typically 85-92% as an orange solid.

Protocol B: Deprotection (MOM Removal)

Objective: To reveal the phenol functionality after downstream chemistry.

- Conditions: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM (1:4).
- Procedure: Stir at RT for 1-2 hours. The MOM group hydrolyzes to formaldehyde and methanol, regenerating the free phenol.

Physicochemical Properties & Characterization

Researchers should validate the identity of CAS 54029-61-7 using the following expected data points.

Property	Value / Description
Appearance	Orange to Red Crystalline Solid
Melting Point	115°C - 118°C (Approximate, varies by purity)
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in Water
¹ H NMR (DMSO-d ₆)	δ 3.38 (s, 3H, -OCH ₃), δ 5.15 (s, 2H, -OCH ₂ O-), δ 7.0-7.5 (Aromatic protons)
Mass Spectrometry	[M+H] ⁺ = 199.19 m/z

References

- Chemical Identity & CAS
 - National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 54029-61-7. Retrieved from [\[Link\]](#)
- MOM Protection Chemistry
 - Greene, T. W., & Wuts, P. G. M. (2014).^{[4][2]} Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.^[2] (Standard reference for MOM ether stability and cleavage).

- Synthetic Application (Benzimidazoles)
- Safety Data (MOM-Cl)
 - Occupational Safety and Health Administration (OSHA). "Chloromethyl Methyl Ether Standard 1910.1006." Retrieved from [[Link](#)]

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- [2. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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